1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea
CAS No.: 1428355-12-7
Cat. No.: VC11895619
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428355-12-7 |
|---|---|
| Molecular Formula | C20H24ClN3O2 |
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea |
| Standard InChI | InChI=1S/C20H24ClN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25) |
| Standard InChI Key | UFUOZLPCPKDTGW-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3 |
| Canonical SMILES | CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a central urea scaffold () linked to two aromatic groups:
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A 4-chlorobenzyl group attached to one nitrogen atom.
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A 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl group on the adjacent nitrogen .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.9 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
| Solubility | Likely polar aprotic solvents |
The presence of the dimethylamino group enhances solubility in polar solvents, while the chlorophenyl and dihydrobenzofuran moieties contribute to hydrophobic interactions .
Synthesis and Structural Insights
While no direct synthesis protocol for this compound is documented in the literature, analogous urea derivatives are typically synthesized via reactions between aryl isocyanates and amines . For example:
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Step 1: Condensation of 4-chlorobenzylamine with an isocyanate precursor.
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Step 2: Introduction of the 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination .
Crystallographic studies of similar urea derivatives reveal that the urea moiety forms hydrogen bonds with biological targets, a critical feature for inhibitory activity . The dihydrobenzofuran ring adopts a planar conformation, while the chlorophenyl group introduces steric bulk, potentially enhancing binding specificity .
Biological Activity and Mechanisms
Though direct pharmacological data for this compound are unavailable, structurally related diaryl ureas exhibit:
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Anticancer Activity: Urea derivatives inhibit kinases (e.g., BRAF) by forming hydrogen bonds with catalytic residues . For instance, compound 7u (a diaryl urea analog) showed IC values of 2.39 μM against A549 lung cancer cells .
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Antimicrobial Potential: Urea-based compounds disrupt bacterial virulence factors, such as mono-ADP-ribosyltransferases .
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Central Nervous System Effects: Some analogs modulate metabotropic glutamate receptors (mGluR5), suggesting applications in neurological disorders .
Table 2: Comparative Bioactivity of Urea Analogs
| Compound | Target | IC/K | Source |
|---|---|---|---|
| Sorafenib | BRAF Kinase | 2.12 μM (A549 cells) | |
| 7u | BRAF Kinase | 2.39 μM (A549 cells) | |
| Fenobam | mGluR5 | 10–100 nM |
Future Research Directions
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